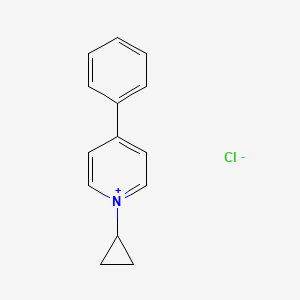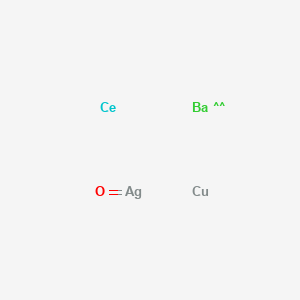
Pubchem_71347585
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium cerium copper silver oxide . This compound is a type of perovskite oxide material, which is known for its unique structural and functional properties. Perovskite oxides have a general formula of ABO₃, where A and B are two different metal ions. These materials exhibit a wide range of physical properties, including dielectric, ferroelectric, piezoelectric, and magnetic properties, making them highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of barium cerium copper silver oxide typically involves solid-state reactions. The starting materials, such as barium carbonate, cerium oxide, copper oxide, and silver oxide, are mixed in stoichiometric proportions. The mixture is then subjected to high-temperature calcination, usually in the range of 800-1000°C, to facilitate the formation of the perovskite structure .
Industrial Production Methods
In industrial settings, the production of barium cerium copper silver oxide can be scaled up using methods such as chemical vapor deposition (CVD) and sol-gel techniques. These methods allow for better control over the material’s purity and structural properties. For instance, the sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the desired oxide material .
Chemical Reactions Analysis
Types of Reactions
Barium cerium copper silver oxide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between the compound and other reactants.
Substitution Reactions: In these reactions, one or more atoms in the compound are replaced by different atoms or groups of atoms.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include hydrogen peroxide and sodium hypochlorite. These reactions are typically carried out under controlled temperature and pH conditions.
Substitution Reactions: Reagents such as halogens (chlorine, bromine) and alkylating agents are used. These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
Barium cerium copper silver oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biosensors and bioimaging due to its magnetic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Mechanism of Action
The mechanism by which barium cerium copper silver oxide exerts its effects is primarily related to its electronic and structural properties. The compound interacts with various molecular targets through electron transfer processes, which can influence the activity of enzymes and other proteins. Additionally, its magnetic properties allow it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic data storage .
Comparison with Similar Compounds
Similar Compounds
- Barium titanate
- Cerium oxide
- Copper oxide
- Silver oxide
Uniqueness
Barium cerium copper silver oxide is unique due to its combination of multiple metal ions, which imparts a diverse range of properties. Unlike barium titanate, which is primarily known for its dielectric properties, barium cerium copper silver oxide exhibits a combination of dielectric, magnetic, and catalytic properties. This makes it a versatile material for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
192314-11-7 |
|---|---|
Molecular Formula |
AgBaCeCuO |
Molecular Weight |
464.86 g/mol |
InChI |
InChI=1S/Ag.Ba.Ce.Cu.O |
InChI Key |
PZLSOPIOIRDGCP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Cu].[Ba].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



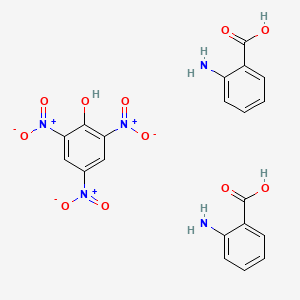

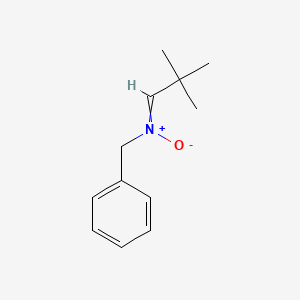
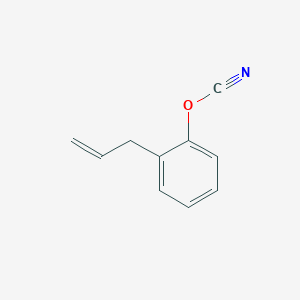
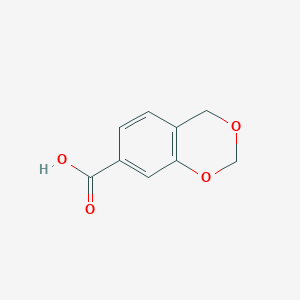
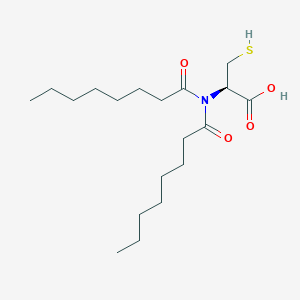
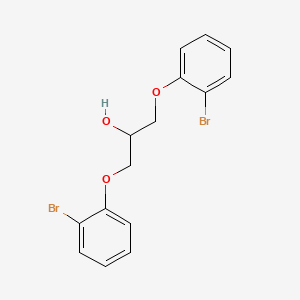
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
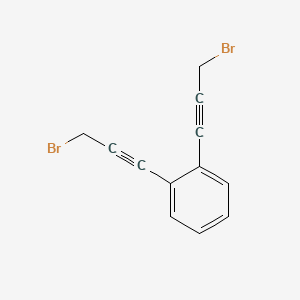
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
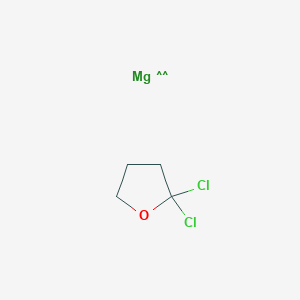
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
